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molecular formula C13H19N3O4 B1679228 Pendimethalin CAS No. 40487-42-1

Pendimethalin

Cat. No. B1679228
M. Wt: 281.31 g/mol
InChI Key: CHIFOSRWCNZCFN-UHFFFAOYSA-N
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Patent
US05922915

Procedure details

A sample of crude Pendimethalin containing 18 weight percent of N-nitroso-pendimethalin was synthesized according to the procedure described in U.S. Pat. No. 4,621,157. Primary denitrosation was achieved by treating the crude, molten sample with a 5 molar excess of 37% HCl (based on contained N-nitroso-pendimethalin) at 105° C. After 1.5 hours, the concentration of N-nitroso-pendimethalin had decreased to <1.0 weight percent. The molten product was neutralized with dilute caustic and washed with hot water and cooled to room temperature. A 120 mg sample of the resulting solid was heated to 170° C. under 20 mm Hg vacuum for 15 minutes. The recovery of Pendimethalin was essentially quantitative and the concentration of N-nitroso-pendimethalin had decreased to 0.8 ppm.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][CH2:3][CH:4]([N:7]([N:22]=[O:23])[C:8]1[C:13]([N+:14]([O-:16])=[O:15])=[C:12]([CH3:17])[C:11]([CH3:18])=[CH:10][C:9]=1[N+:19]([O-:21])=[O:20])[CH2:5][CH3:6]>>[CH3:2][CH2:3][CH:4]([NH:7][C:8]1[C:9]([N+:19]([O-:21])=[O:20])=[CH:10][C:11]([CH3:18])=[C:12]([CH3:17])[C:13]=1[N+:14]([O-:16])=[O:15])[CH2:5][CH3:6].[CH3:2][CH2:3][CH:4]([N:7]([N:22]=[O:23])[C:8]1[C:13]([N+:14]([O-:16])=[O:15])=[C:12]([CH3:17])[C:11]([CH3:18])=[CH:10][C:9]=1[N+:19]([O-:21])=[O:20])[CH2:5][CH3:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(CC)N(C1=C(C=C(C(=C1[N+](=O)[O-])C)C)[N+](=O)[O-])N=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
with dilute caustic
WASH
Type
WASH
Details
washed with hot water
TEMPERATURE
Type
TEMPERATURE
Details
A 120 mg sample of the resulting solid was heated to 170° C. under 20 mm Hg vacuum for 15 minutes
Duration
15 min

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CCC(CC)NC=1C(=CC(=C(C1[N+](=O)[O-])C)C)[N+](=O)[O-]
Name
Type
product
Smiles
CCC(CC)N(C1=C(C=C(C(=C1[N+](=O)[O-])C)C)[N+](=O)[O-])N=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05922915

Procedure details

A sample of crude Pendimethalin containing 18 weight percent of N-nitroso-pendimethalin was synthesized according to the procedure described in U.S. Pat. No. 4,621,157. Primary denitrosation was achieved by treating the crude, molten sample with a 5 molar excess of 37% HCl (based on contained N-nitroso-pendimethalin) at 105° C. After 1.5 hours, the concentration of N-nitroso-pendimethalin had decreased to <1.0 weight percent. The molten product was neutralized with dilute caustic and washed with hot water and cooled to room temperature. A 120 mg sample of the resulting solid was heated to 170° C. under 20 mm Hg vacuum for 15 minutes. The recovery of Pendimethalin was essentially quantitative and the concentration of N-nitroso-pendimethalin had decreased to 0.8 ppm.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][CH2:3][CH:4]([N:7]([N:22]=[O:23])[C:8]1[C:13]([N+:14]([O-:16])=[O:15])=[C:12]([CH3:17])[C:11]([CH3:18])=[CH:10][C:9]=1[N+:19]([O-:21])=[O:20])[CH2:5][CH3:6]>>[CH3:2][CH2:3][CH:4]([NH:7][C:8]1[C:9]([N+:19]([O-:21])=[O:20])=[CH:10][C:11]([CH3:18])=[C:12]([CH3:17])[C:13]=1[N+:14]([O-:16])=[O:15])[CH2:5][CH3:6].[CH3:2][CH2:3][CH:4]([N:7]([N:22]=[O:23])[C:8]1[C:13]([N+:14]([O-:16])=[O:15])=[C:12]([CH3:17])[C:11]([CH3:18])=[CH:10][C:9]=1[N+:19]([O-:21])=[O:20])[CH2:5][CH3:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(CC)N(C1=C(C=C(C(=C1[N+](=O)[O-])C)C)[N+](=O)[O-])N=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
with dilute caustic
WASH
Type
WASH
Details
washed with hot water
TEMPERATURE
Type
TEMPERATURE
Details
A 120 mg sample of the resulting solid was heated to 170° C. under 20 mm Hg vacuum for 15 minutes
Duration
15 min

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CCC(CC)NC=1C(=CC(=C(C1[N+](=O)[O-])C)C)[N+](=O)[O-]
Name
Type
product
Smiles
CCC(CC)N(C1=C(C=C(C(=C1[N+](=O)[O-])C)C)[N+](=O)[O-])N=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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